molecular formula C11H16N4OS B12228540 1-Cyclopropanecarbonyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

1-Cyclopropanecarbonyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B12228540
M. Wt: 252.34 g/mol
InChI Key: ANDLJRBFXSJBAN-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the reaction of cyclopropanecarbonyl chloride with 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its anticonvulsant properties .

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C11H16N4OS

Molecular Weight

252.34 g/mol

IUPAC Name

cyclopropyl-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C11H16N4OS/c1-8-12-11(17-13-8)15-6-4-14(5-7-15)10(16)9-2-3-9/h9H,2-7H2,1H3

InChI Key

ANDLJRBFXSJBAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C(=O)C3CC3

Origin of Product

United States

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